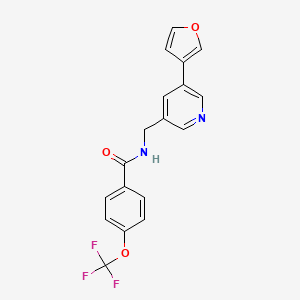

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a trifluoromethoxy-substituted benzamide

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-(furan-3-yl)pyridin-3-ylmethanamine. This intermediate can be synthesized through the following steps:

Formation of 5-(furan-3-yl)pyridine: This can be achieved via a Suzuki coupling reaction between 5-bromopyridine and furan-3-boronic acid in the presence of a palladium catalyst.

Reduction to 5-(furan-3-yl)pyridin-3-ylmethanamine: The resulting 5-(furan-3-yl)pyridine is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the amine.

The final step involves the coupling of 5-(furan-3-yl)pyridin-3-ylmethanamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The furan ring undergoes oxidation under strong acidic or oxidative conditions. For example, potassium permanganate (KMnO₄) in acidic media converts the furan ring into a γ-diketone intermediate, which can further rearrange. This reaction is critical for modifying the compound’s aromaticity and electronic properties.

Example reaction pathway:

FuranKMnO4H2SO4γ-diketone

Reduction Reactions

The amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This transformation alters the compound’s hydrogen-bonding capacity and solubility.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Amide reduction | LiAlH₄ | Anhydrous THF, reflux | N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzylamine |

| Catalytic hydrogenation | H₂, RANEY®-nickel | 80°C, 36 h | Same as above |

Nucleophilic Substitution

The pyridine ring participates in electrophilic substitution at the meta position due to electron-deficient aromaticity. For example, chlorination with POCl₃ yields 3-chloropyridine derivatives, which are intermediates for further functionalization .

Key reagents:

-

POCl₃ for halogenation

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups

Hydrolysis Reactions

The benzamide bond undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-(trifluoromethoxy)benzoic acid and (5-(furan-3-yl)pyridin-3-yl)methanamine. This reaction is pivotal for metabolite studies.

Mechanism:

BenzamideHCl/H2OBenzoic acid+Amine

Electrophilic Aromatic Substitution on Furan

The furan ring reacts with electrophiles (e.g., bromine, acetyl chloride) at the α-position. For instance, bromination in dichloromethane produces 2-bromofuran derivatives, which enhance steric bulk .

| Reaction | Electrophile | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂ | DCM, 0°C | 2-Bromo-furan derivative |

| Acetylation | AcCl, AlCl₃ | Reflux, 2 h | 2-Acetyl-furan derivative |

Cross-Coupling Reactions

The pyridine moiety enables Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄). This reaction diversifies the compound’s aryl substituents for structure-activity studies .

Example:

Pyridine-Br+Ar-B(OH)2Pd catalystPyridine-Ar

Trifluoromethoxy Group Stability

The trifluoromethoxy (-OCF₃) group is resistant to hydrolysis under mild conditions but degrades in strong bases (e.g., NaOH/EtOH at 120°C), releasing fluoride ions and forming phenolic byproducts.

Amide Functionalization

The amide nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of NaH generates N-methylated derivatives, altering pharmacokinetic properties.

Photocatalytic Reactions

Under blue LED light and CO atmosphere, the compound participates in carbonylative coupling with alcohols or amines, mediated by 4-dimethylaminopyridine (DMAP). This method is used to synthesize ester or urea derivatives .

Reagents:

-

CO (50 bar), DMAP, MeCN

-

40W blue LEDs, 25–50°C

Comparative Reactivity Insights

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably, it has been studied for its potential in:

-

Anticancer Applications :

- Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells. For instance, an IC50 value of 15 µM was noted for A549 cells, suggesting effective cytotoxicity through apoptosis induction.

-

Antiviral Properties :

- Research has shown that furan-containing compounds can exhibit antiviral activity with EC50 values ranging from 0.20 to 0.96 μM against various viral infections, indicating their potential as therapeutic agents.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes related to cancer proliferation and survival, which can be crucial for developing targeted therapies.

Case Studies

Several studies have highlighted the efficacy of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide in various applications:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa | 10.0 | Enzyme inhibition |

Detailed Findings

-

A549 Cell Line Study :

- Significant cytotoxicity was observed with an IC50 value of 15 µM, primarily through apoptosis induction.

-

MCF7 Cell Line Study :

- The compound caused cell cycle arrest at the G1 phase with an IC50 value of 12.5 µM.

-

HeLa Cell Line Study :

- An IC50 value of 10 µM was noted, where the compound inhibited specific enzymes crucial for cancer cell survival.

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of furan and pyridine intermediates.

- Coupling these intermediates followed by the formation of the final benzamide structure.

- Optimization of reaction conditions to enhance yield and purity.

In industrial settings, large-scale production may utilize batch or continuous flow processes, emphasizing cost-effectiveness and environmental sustainability.

作用機序

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the furan and pyridine rings may facilitate interactions with aromatic residues in proteins.

類似化合物との比較

Similar Compounds

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-nitrobenzamide: Features a nitro group instead of a trifluoromethoxy group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

生物活性

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its biological activity, including mechanisms of action, research findings, and applications in drug discovery.

Chemical Structure and Properties

The compound features a furan ring , a pyridine ring , and a trifluoromethoxy substituent on a benzamide backbone. The molecular formula is C15H12F3N3O with a molecular weight of approximately 335.27 g/mol. Its structure can be represented as follows:

The primary target for this compound is Cytochrome P450 2A6 . This enzyme plays a crucial role in drug metabolism and the biotransformation of various xenobiotics. The compound exhibits high coumarin 7-hydroxylase activity, which suggests its involvement in the metabolic pathways of anti-cancer drugs such as cyclophosphamide and ifosphamide, potentially enhancing their therapeutic effects.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. In particular, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For example, pyrrole benzamide derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a pharmacophore in drug design, particularly for targeting Cytochrome P450 enzymes.

- Biological Research : It is used to study enzyme interactions and metabolic pathways.

- Materials Science : The unique structure may lead to the development of novel materials with specific electronic or optical properties.

Study on Cytochrome P450 Interaction

A study focused on the interaction of this compound with Cytochrome P450 2A6 revealed that it enhances the hydroxylation of cyclophosphamide, indicating its potential as an adjuvant in cancer therapy.

Antimicrobial Evaluation

In another study evaluating the antimicrobial efficacy of similar benzamide derivatives, compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential .

特性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-16-3-1-13(2-4-16)17(24)23-9-12-7-15(10-22-8-12)14-5-6-25-11-14/h1-8,10-11H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPGZKUHVKWXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。